Tiafenacil

Übersicht

Beschreibung

Tiafenacil is a recently developed herbicide belonging to the pyrimidinedione chemical class. It functions as a protoporphyrinogen IX oxidase inhibitor, which is crucial for its herbicidal activity. This compound is primarily used for preplant burndown in soybean fields to control glyphosate-resistant horseweed .

Wirkmechanismus

Target of Action

Tiafenacil is a herbicide that primarily targets a group of weeds, including glyphosate-resistant Palmer amaranth in cotton, glyphosate-resistant marestail in corn and soybeans, and waterhemp in corn and soybean . It provides an alternative for controlling these resistant weeds, which are a significant financial, production, and pest management issue for growers throughout the nation .

Mode of Action

This compound is a protoporphyrinogen IX oxidase (PPO)-inhibiting herbicide . This enzyme plays a crucial role in the biosynthesis of chlorophyll, a vital component for photosynthesis in plants. By inhibiting this enzyme, this compound disrupts the normal functioning of the photosynthetic process, leading to the death of the targeted weeds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protoporphyrinogen IX pathway . When this pathway is inhibited, it leads to an accumulation of protoporphyrinogen, a highly photodynamic intermediate. This accumulation triggers photooxidative damage that destroys cell membranes .

Pharmacokinetics

It is known that this compound is rapidly absorbed by emerged, actively growing, and susceptible green plant tissue

Result of Action

The molecular and cellular effects of this compound’s action involve the rapid disintegration and drying of plant tissue . This is a result of the photooxidative damage caused by the accumulation of protoporphyrinogen due to the inhibition of the PPO enzyme .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound is proposed for pre-plant and pre-emergence burndown use in various crops, including corn, cotton, soybeans, and wheat . This suggests that the timing of application and the growth stage of the plants could be important factors in its efficacy.

Biochemische Analyse

Biochemical Properties

Tiafenacil plays a significant role in biochemical reactions by inhibiting the enzyme protoporphyrinogen IX oxidase. This enzyme is involved in the biosynthesis of chlorophyll and heme. By inhibiting this enzyme, this compound disrupts the normal function of the chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX. This accumulation results in the generation of reactive oxygen species when exposed to light, causing oxidative damage to cellular components . This compound interacts with various biomolecules, including protoporphyrinogen IX oxidase, leading to its inhibition and subsequent biochemical effects.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, it disrupts the chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX. This accumulation causes oxidative damage to cellular components, resulting in cell death. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of protoporphyrinogen IX oxidase . This disruption leads to the generation of reactive oxygen species, which cause oxidative stress and damage to cellular components.

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of protoporphyrinogen IX oxidase. This enzyme is responsible for the conversion of protoporphyrinogen IX to protoporphyrin IX, a crucial step in the biosynthesis of chlorophyll and heme. By inhibiting this enzyme, this compound disrupts the normal function of the chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX. This accumulation results in the generation of reactive oxygen species when exposed to light, causing oxidative damage to cellular components . This compound binds to the active site of protoporphyrinogen IX oxidase, inhibiting its activity and leading to the observed biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound inhibits protoporphyrinogen IX oxidase, leading to the accumulation of protoporphyrin IX. This accumulation causes oxidative damage to cellular components when exposed to light. Over time, the stability and degradation of this compound can affect its long-term effects on cellular function. In in vitro and in vivo studies, this compound has been shown to cause long-term oxidative damage to cellular components, leading to cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound inhibits protoporphyrinogen IX oxidase, leading to the accumulation of protoporphyrin IX and subsequent oxidative damage to cellular components. At higher doses, this compound can cause more severe oxidative damage, leading to cell death and tissue necrosis. Threshold effects have been observed in animal studies, with higher doses causing more pronounced toxic and adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of chlorophyll and heme biosynthesis. By inhibiting protoporphyrinogen IX oxidase, this compound disrupts the normal function of these pathways, leading to the accumulation of protoporphyrin IX. This accumulation causes oxidative damage to cellular components when exposed to light. This compound interacts with various enzymes and cofactors involved in these metabolic pathways, leading to its observed biochemical effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. These transporters and binding proteins facilitate the movement of this compound to its target site, protoporphyrinogen IX oxidase. The localization and accumulation of this compound within cells and tissues can affect its activity and function, leading to the observed biochemical effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where it exerts its inhibitory effects on protoporphyrinogen IX oxidase. This compound is directed to the chloroplasts through specific targeting signals and post-translational modifications. The localization of this compound within the chloroplasts is crucial for its activity and function, leading to the observed biochemical effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tiafenacil erfolgt in mehreren Schritten, ausgehend von leicht verfügbaren Vorprodukten. Spezielle Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt in der Regel durch großtechnische Synthese mit Batch- oder kontinuierlichen Verfahren. Der Prozess ist so konzipiert, dass er kostengünstig und umweltfreundlich ist, wobei strenge Qualitätskontrollmaßnahmen die Konsistenz und Wirksamkeit des Endprodukts gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tiafenacil unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Aktivierung und seinen Abbau in der Umwelt unerlässlich.

Häufige Reagenzien und Bedingungen:

Oxidation: Umfasst die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat unter kontrollierten Bedingungen.

Reduktion: Wird typischerweise mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt.

Substitution: Umfasst nukleophile oder elektrophile Reagenzien, um funktionelle Gruppen einzuführen oder zu ersetzen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Transformationsprodukte, wie TP1, TP2, TP3, TP4 und TP5, die mit fortschrittlichen Techniken wie UHPLC-QTOF-MS/MS analysiert werden .

Wissenschaftliche Forschungsanwendungen

Tiafenacil hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Hemmung der Protoporphyrinogen-IX-Oxidase und ihre Auswirkungen auf die Pflanzenphysiologie zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf den Zellstoffwechsel von Pflanzen und seine potenzielle Verwendung bei der Entwicklung von herbizidresistenten Pflanzen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen aufgrund seines einzigartigen Wirkmechanismus untersucht.

Industrie: Wird im landwirtschaftlichen Bereich zur Bekämpfung resistenter Unkrautarten eingesetzt, um so die Ernteerträge zu verbessern und die Abhängigkeit von traditionellen Herbiziden zu verringern

5. Wirkmechanismus

This compound entfaltet seine herbizide Wirkung durch die Hemmung des Enzyms Protoporphyrinogen-IX-Oxidase. Diese Hemmung führt zur Akkumulation von Protoporphyrinogen, das nicht-enzymatisch zu Protoporphyrin-IX oxidiert. Die Akkumulation von Protoporphyrin-IX erzeugt reaktive Sauerstoffspezies, die Zellschäden verursachen und letztendlich zum Absterben der Pflanze führen .

Ähnliche Verbindungen:

Saflufenacil: Ein weiterer Protoporphyrinogen-IX-Oxidase-Inhibitor, der für ähnliche Anwendungen eingesetzt wird.

Metribuzin: Wird oft in Kombination mit this compound zur Verbesserung der herbiziden Wirkung verwendet.

Glyphosat: Ein weit verbreitetes Herbizid mit einem anderen Wirkmechanismus.

Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Wirksamkeit gegen Glyphosat-resistente Unkräuter und seine schnelle Wirkung aus. Es hat auch ein günstiges Umweltprofil mit geringer Toxizität für Nicht-Zielorganismen und minimaler Restaktivität im Boden .

Zusammenfassend lässt sich sagen, dass this compound ein vielversprechendes Herbizid mit großem Potenzial für landwirtschaftliche und wissenschaftliche Forschungsanwendungen ist. Sein einzigartiger Wirkmechanismus und seine Wirksamkeit gegen resistente Unkrautarten machen es zu einem wertvollen Werkzeug in modernen Unkrautbekämpfungsstrategien.

Vergleich Mit ähnlichen Verbindungen

Saflufenacil: Another protoporphyrinogen IX oxidase inhibitor used for similar applications.

Metribuzin: Often used in combination with Tiafenacil for enhanced herbicidal activity.

Glyphosate: A widely used herbicide with a different mechanism of action.

Uniqueness of this compound: this compound stands out due to its high efficacy against glyphosate-resistant weeds and its rapid action. It also has a favorable environmental profile, with low toxicity to non-target organisms and minimal residual activity in the soil .

Eigenschaften

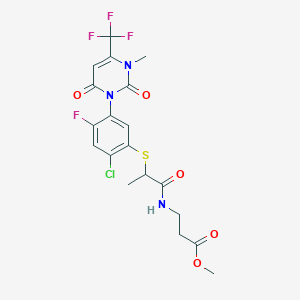

IUPAC Name |

methyl 3-[2-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]sulfanylpropanoylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF4N3O5S/c1-9(17(30)25-5-4-16(29)32-3)33-13-7-12(11(21)6-10(13)20)27-15(28)8-14(19(22,23)24)26(2)18(27)31/h6-9H,4-5H2,1-3H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTPZPIXUPELRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC(=O)OC)SC1=C(C=C(C(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF4N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873394 | |

| Record name | Tiafenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220411-29-9 | |

| Record name | Tiafenacil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220411299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiafenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-((2RS)-2-{2-chloro-4-fluoro-5-(1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenylthio}propionamido)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAFENACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL8M8V4YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.